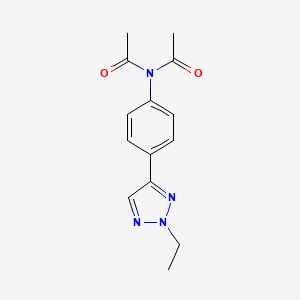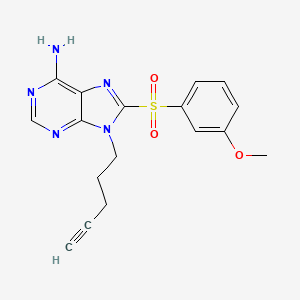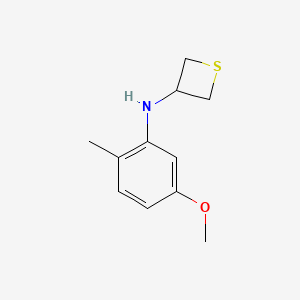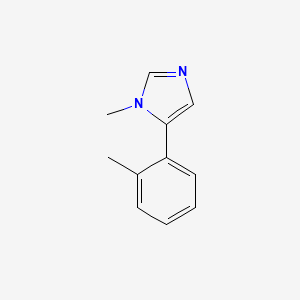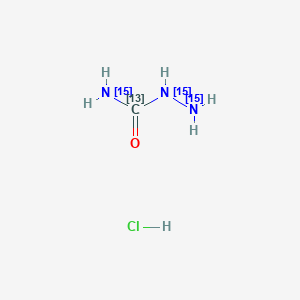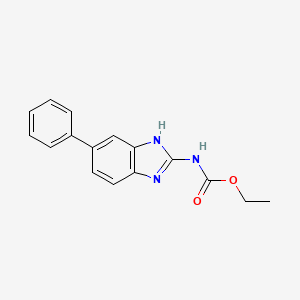
(S)-2-(Thiophen-3-yl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(Thiophen-3-yl)azetidine is a chiral azetidine derivative featuring a thiophene ring attached to the azetidine structure Azetidines are four-membered nitrogen-containing heterocycles, and the incorporation of a thiophene ring adds unique electronic and steric properties to the compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Thiophen-3-yl)azetidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as thiophene and azetidine derivatives.
Formation of Intermediate: The thiophene ring is functionalized to introduce a suitable leaving group, such as a halide or sulfonate, at the 3-position.
Nucleophilic Substitution: The functionalized thiophene undergoes nucleophilic substitution with an azetidine derivative, resulting in the formation of this compound.
Chiral Resolution: The racemic mixture of the product is subjected to chiral resolution techniques, such as chromatography or crystallization, to obtain the desired enantiomer.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and scalable purification methods.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(Thiophen-3-yl)azetidine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the azetidine ring can lead to the formation of amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonates are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Applications De Recherche Scientifique
(S)-2-(Thiophen-3-yl)azetidine has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mécanisme D'action
The mechanism of action of (S)-2-(Thiophen-3-yl)azetidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions, while the azetidine ring can form hydrogen bonds, contributing to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-(Thiophen-2-yl)azetidine: Similar structure with the thiophene ring at the 2-position.
(S)-2-(Furan-3-yl)azetidine: Contains a furan ring instead of a thiophene ring.
(S)-2-(Pyridin-3-yl)azetidine: Features a pyridine ring in place of the thiophene ring.
Uniqueness
(S)-2-(Thiophen-3-yl)azetidine is unique due to the electronic properties imparted by the thiophene ring, which can influence its reactivity and interactions with biological targets. The specific positioning of the thiophene ring also affects the compound’s steric and electronic characteristics, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C7H9NS |
|---|---|
Poids moléculaire |
139.22 g/mol |
Nom IUPAC |
(2S)-2-thiophen-3-ylazetidine |
InChI |
InChI=1S/C7H9NS/c1-3-8-7(1)6-2-4-9-5-6/h2,4-5,7-8H,1,3H2/t7-/m0/s1 |
Clé InChI |
FWRARJVSCZHRHW-ZETCQYMHSA-N |
SMILES isomérique |
C1CN[C@@H]1C2=CSC=C2 |
SMILES canonique |
C1CNC1C2=CSC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Bromophenyl)-3-phenyl-3H-imidazo[4,5-b]pyridine](/img/structure/B12935085.png)
![2-[2-[2-(1,3-Benzodioxol-5-yl)ethenyl]-5-nitroimidazol-1-yl]ethanol](/img/structure/B12935086.png)


